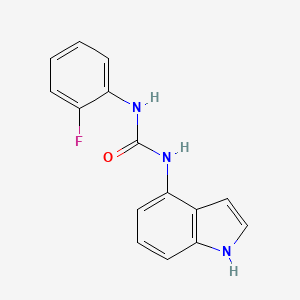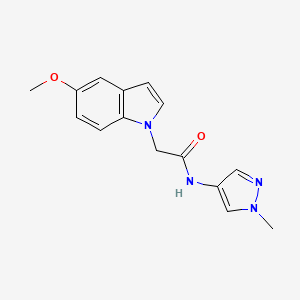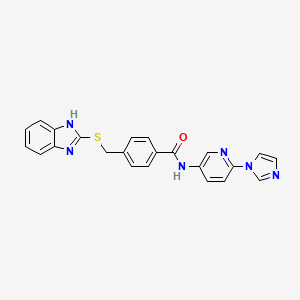![molecular formula C14H10Br2N2O2 B7561732 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)
5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide, also known as BBH, is a chemical compound that has been studied for its potential applications in scientific research. BBH is a hydrazide derivative that has been found to have various biochemical and physiological effects, making it a promising compound for research purposes.
Wirkmechanismus
The mechanism of action of 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell survival and proliferation. This compound has been shown to inhibit the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell growth and survival. This compound has also been found to inhibit the activation of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell growth and proliferation, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a promising compound for cancer research. This compound also has neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide, including the development of more efficient synthesis methods to improve its bioavailability and effectiveness in lab experiments. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in cancer biology and neurodegenerative diseases. Additionally, the development of this compound derivatives with improved solubility and bioavailability may lead to the development of more effective drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide involves the reaction of 2-hydroxybenzohydrazide with 2-bromobenzaldehyde in the presence of a base such as sodium hydroxide. The resulting product is purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide has been studied for its potential applications in various areas of scientific research, including cancer biology, neuroscience, and drug discovery. This compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-bromo-N-[(E)-(2-bromophenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O2/c15-10-5-6-13(19)11(7-10)14(20)18-17-8-9-3-1-2-4-12(9)16/h1-8,19H,(H,18,20)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISRCOBJTCUWNE-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
![3-azaspiro[5.5]undecan-3-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7561654.png)
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)

![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)

![[4-(Azepan-1-ylsulfonyl)phenyl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7561691.png)


![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7561709.png)
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)


![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)